1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine
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Overview
Description
1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine is a compound that features an imidazole ring attached to a cyclopentane structure. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts significant chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts . One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes . Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another imidazole derivative with similar coordination properties.
1-Methyl-1H-imidazole: A simpler imidazole compound with different reactivity.
2-(1H-Imidazol-2-yl)thiazole: Combines imidazole and thiazole rings, offering unique chemical properties.
Uniqueness
1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine is unique due to its cyclopentane structure, which imparts additional steric and electronic effects. This makes it a versatile compound for various applications, distinguishing it from other imidazole derivatives .
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7-2-3-9(10,6-7)8-11-4-5-12-8/h4-5,7H,2-3,6,10H2,1H3,(H,11,12) |
InChI Key |
XPYWGESRAAFDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=NC=CN2)N |
Origin of Product |
United States |
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